molecular formula C10H11Cl4N3 B2946087 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride CAS No. 1820703-28-3

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2946087
CAS No.: 1820703-28-3
M. Wt: 315.02
InChI Key: RKGBIAPBSQAMJC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 2,4-dichlorobenzyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-aminopyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzyl group.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: The amine group in the compound can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Formation of various substituted pyrazole derivatives.

    Oxidation Products: Formation of pyrazole N-oxides.

    Reduction Products: Formation of reduced pyrazole derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzyl chloride: Used as an intermediate in organic synthesis.

    2,4-Dichlorobenzaldehyde: Utilized in the synthesis of various chemical compounds.

Uniqueness

1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine dihydrochloride stands out due to its unique combination of a pyrazole ring and a 2,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3.2ClH/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15;;/h1-4,6H,5,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGBIAPBSQAMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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